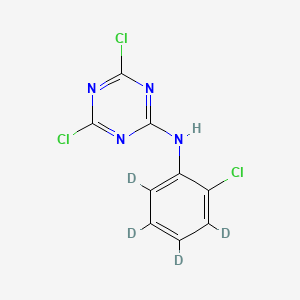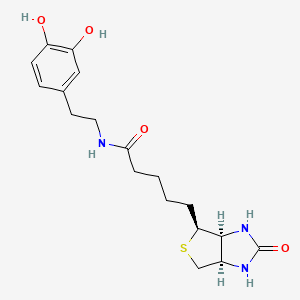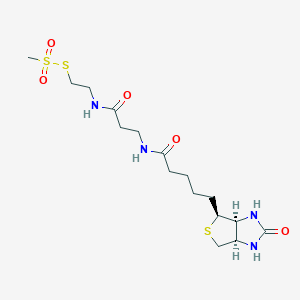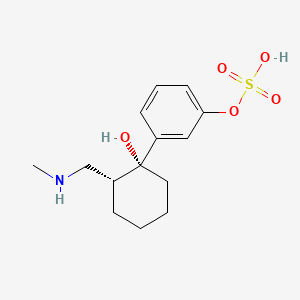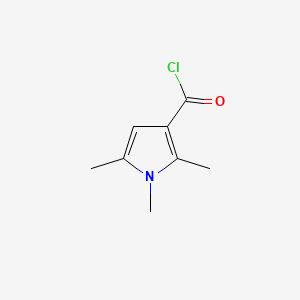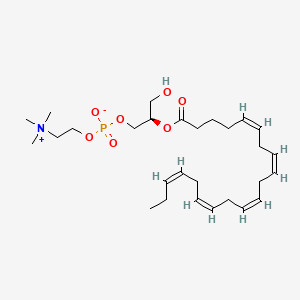
Famotidine-13C,d4 Acid Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Famotidine-13C,d4 Acid Impurity is the labelled analogue of Famotidine Propionic Acid, which is an impurity of Famotidine . Famotidine is a Histamine H2 receptor antagonist medication that decreases stomach acid production .
Molecular Structure Analysis
The molecular formula of this compound is C7[13C]H8D4N4O2S2 and its molecular weight is 265.35 .Applications De Recherche Scientifique
Méthode de développement indicatrice de la stabilité
L'utilisation de Famotidine-13C,d4 Acid Impurity est cruciale dans le développement de méthodes indicatrices de la stabilité. Les chercheurs ont utilisé cette impureté pour valider les méthodes chromatographiques en phase liquide à haute performance (HPLC) pour déterminer la stabilité de la famotidine dans les produits pharmaceutiques. Cela implique d'évaluer la spécificité, la linéarité, la précision et l'exactitude de la méthode dans différentes conditions .
Analyse des produits de dégradation
Dans la recherche pharmaceutique, l'identification et la quantification des produits de dégradation sont essentielles pour la sécurité et l'efficacité des médicaments. This compound sert de composé de référence dans l'analyse des produits de dégradation formés dans différentes conditions de stockage ou lors de l'exposition à divers facteurs environnementaux .
Études d'interaction avec les excipients
This compound est utilisée dans des études qui examinent l'interaction entre les principes actifs pharmaceutiques et les excipients. Ces recherches sont essentielles pour comprendre comment les autres composants d'une formulation médicamenteuse peuvent affecter la stabilité et la puissance du principe actif .
Amélioration de la stabilité de la formulation
Les chercheurs utilisent this compound pour améliorer la stabilité des formulations de famotidine. En comprenant le profil d'impuretés, les scientifiques peuvent modifier la formulation pour améliorer la durée de conservation et réduire la formation de produits de dégradation nocifs .
Validation de la méthode pour les formes posologiques combinées
L'impureté est essentielle pour valider les méthodes analytiques pour les formes posologiques combinées contenant de la famotidine. Cela garantit que les méthodes utilisées sont robustes et fiables pour la quantification simultanée de plusieurs substances actives et de leurs impuretés .
Profilage et contrôle des impuretés
This compound est utilisée pour le profilage des impuretés, qui est une exigence réglementaire pour le contrôle de la qualité des produits pharmaceutiques. Elle aide à établir le profil d'impuretés de la famotidine et à mettre en place des stratégies de contrôle appropriées pour garantir la sécurité du produit .
Mécanisme D'action
Target of Action
The primary target of Famotidine-13C,d4 Acid Impurity is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach. By acting as an antagonist to this receptor, Famotidine helps in the treatment of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Mode of Action
This compound works by competitively blocking the histamine H2 receptors, thereby inhibiting gastric acid secretion . It is highly selective towards this receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
The action of this compound affects the biochemical pathway of gastric acid secretion. By blocking the histamine H2 receptors, it suppresses the production of gastric acid, acid concentration, pepsin content, and the volume of gastric secretion . This results in a decrease in both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin .
Pharmacokinetics
The parent compound, famotidine, has a bioavailability of 40-45% when taken orally . It has a half-life of 2.5-3.5 hours and is primarily excreted through the kidneys . These properties may influence the bioavailability of this compound.
Result of Action
The result of this compound’s action is a reduction in the production of gastric acid. This leads to relief from symptoms associated with conditions like gastric ulcers and GERD . It also inhibits histamine-induced signaling processes in infected cells .
Analyse Biochimique
Biochemical Properties
Famotidine-13C,d4 Acid Impurity, like its parent compound Famotidine, is expected to interact with histamine H2 receptors. These receptors are proteins that play a crucial role in the biochemical reactions involving the regulation of gastric acid secretion . The interaction between this compound and these receptors is likely to be of a competitive inhibitory nature, similar to Famotidine .
Cellular Effects
This compound, due to its structural similarity with Famotidine, may exhibit similar cellular effects. Famotidine has been shown to inhibit histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells, reducing TLR3-dependent signaling processes that culminate in activation of IRF3 and the NF-κB pathway, subsequently controlling antiviral and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of Famotidine. Famotidine acts by competitively inhibiting histamine at the H2 receptors of the gastric parietal cells, thereby reducing gastric acid secretion .
Temporal Effects in Laboratory Settings
A study on Famotidine showed that response was linearly dependent on concentration, suggesting that the effects of this compound may also change over time in a dose-dependent manner .
Dosage Effects in Animal Models
Dosage adjustments are recommended based on the condition being treated .
Metabolic Pathways
This compound is expected to be involved in similar metabolic pathways as Famotidine. Famotidine decreases the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Famotidine-13C,d4 Acid Impurity involves the incorporation of 13C and deuterium isotopes into the famotidine molecule, followed by the introduction of an acid impurity. This can be achieved through a series of synthetic steps that involve protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Famotidine", "13C-labeled reagents", "Deuterated reagents", "Acid precursor" ], "Reaction": [ "Protection of amine group on famotidine using a suitable protecting group", "Introduction of 13C and deuterium isotopes into the protected famotidine molecule using labeled reagents", "Deprotection of the amine group to obtain the labeled famotidine", "Coupling of the labeled famotidine with the acid precursor using a suitable coupling reagent", "Purification of the product to obtain Famotidine-13C,d4 Acid Impurity" ] } | |
Numéro CAS |
1324230-60-5 |
Formule moléculaire |
C8H12N4O2S2 |
Poids moléculaire |
265.347 |
Nom IUPAC |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1 |
Clé InChI |
JEGZXDCDUSGFSB-VKKAIXRESA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |
Synonymes |
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic Acid-13C,d4; 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanoic acid-13C,d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


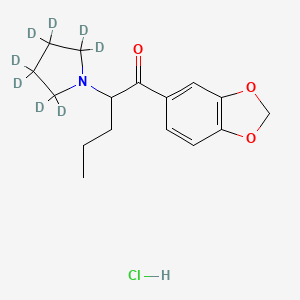

![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
